molecular formula C21H26N2 B172458 SIMes CAS No. 173035-11-5

SIMes

Cat. No. B172458
CAS RN: 173035-11-5
M. Wt: 306.4 g/mol
InChI Key: LSMWOQFDLBIYPM-UHFFFAOYSA-N
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Description

SIMes (or H2Imes) is an N-heterocyclic carbene . It is a white solid that dissolves in organic solvents . The compound is used as a ligand in organometallic chemistry . It is structurally related to the more common ligand IMes but with a saturated backbone .


Synthesis Analysis

The synthesis of this compound involves the alkylation of trimethylaniline by dibromoethane followed by ring closure and dehydrohalogenation . In a study, this compound/PCy3 mixed ligand-coordinated second-generation ruthenium catalysts were synthesized, bearing various 3-alkyl-1-indenylidene ligands .


Molecular Structure Analysis

This compound has a chemical formula of C21H26N2 . It is structurally related to the more common ligand IMes but with a saturated backbone . The molecular structure of this compound was analyzed using infrared spectroscopy, elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy .


Chemical Reactions Analysis

This compound is used as a ligand in organometallic chemistry . It has been used in the synthesis of second-generation ruthenium catalysts . The catalytic activities of these complexes were evaluated in the olefin metathesis reaction .


Physical And Chemical Properties Analysis

This compound is a white solid that dissolves in organic solvents . It has a chemical formula of C21H26N2 and a molar mass of 306.453 g·mol−1 . Its melting point ranges from 79 to 85 °C .

Scientific Research Applications

Integrated Acquisition and Application of Meteorological Data

SIMes, such as those used in power systems, have been instrumental in acquiring and utilizing meteorological data. An example is the this compound system developed for ENEL's National Control Center, which integrates data from various sources like earth stations, satellites, and lightning monitoring systems. This system aids in forecasting weather conditions crucial for network components like HV lines, enhancing power system operation and control (Bonelli, Cavallin, Colais, & Moreschini, 1997).

Geobiological Investigations Using SIMS

SIMS (Secondary Ion Mass Spectrometry), while not a this compound in the traditional sense, is significant in geobiology research. It facilitates microscale isotope and elemental analysis, crucial for studying microorganisms' roles in biogeochemical cycles. This technology allows for direct comparisons of biosignatures in both living and ancient microbial communities (Orphan & House, 2009).

Simulation at Mesoscopic Scale

This compound also refers to a GPU-based implementation for dissipative particle dynamics (DPD) simulations, accelerating research in soft materials and polymeric systems. This tool enables in silico experimentations that complement in vivo experiments, offering a novel and versatile tool for research in the physical and biological sciences and engineering areas (Terrón-Mejía, López-Rendón, & Goicochea, 2016).

Strategic Intervention Materials in Biology Education

In education, particularly in biology, Strategic Intervention Materials (SIM) have shown effectiveness. For example, their use in General Biology 2 demonstrated improved student performance in DNA and Protein synthesis, highlighting SIM's role in achieving learning objectives (Dapitan & Caballes, 2019).

Stable Isotope Mixing Models in Animal Diet Estimation

Stable Isotope Mixing Models (SIMMs) are increasingly used in animal foraging ecology. They offer statistical methods to estimate animal diets, with applications extending to paleontology, archaeology, and forensic studies. SIMMs help in understanding the complex interactions between animals and their food sources (Hopkins & Ferguson, 2012).

properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h9-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMWOQFDLBIYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459319
Record name SIMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173035-11-5
Record name 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173035-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SIMes
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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